molecular formula C10H12ClNO B14813064 2-Chloro-3-cyclopropoxy-N-methylaniline CAS No. 1243286-55-6

2-Chloro-3-cyclopropoxy-N-methylaniline

Cat. No.: B14813064
CAS No.: 1243286-55-6
M. Wt: 197.66 g/mol
InChI Key: STBZSVHRQJYLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of aniline, featuring a chloro group at the second position, a cyclopropoxy group at the third position, and a methyl group attached to the nitrogen atom. This compound is primarily used in research and development and is not intended for direct human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxy-N-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-3-nitroaniline with cyclopropyl alcohol under basic conditions, followed by reduction of the nitro group to an amine . Another method includes the palladium-catalyzed amination of 2-chloro-3-bromoaniline with cyclopropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-N-methylaniline is not well-documented. as an aniline derivative, it may interact with various enzymes and receptors in biological systems. The chloro and cyclopropoxy groups could influence its binding affinity and specificity towards molecular targets .

Properties

CAS No.

1243286-55-6

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12ClNO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

STBZSVHRQJYLEK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC2CC2)Cl

Origin of Product

United States

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